3-(Pentan-3-yl)pyrrolidine
Overview
Description
3-(Pentan-3-yl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pentan-3-yl group attached to the third position of the pyrrolidine ring. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their biological activity and ability to interact with various molecular targets.
Mechanism of Action
Target of Action
It is known that pyrrolidine-containing compounds, such as 3,4-methylenedioxypyrovalerone (3,4-mdpv), interact with the dopamine (da) circuitry in the brain .
Mode of Action
Similar pyrrolidine-containing compounds have been shown to stimulate the dopaminergic neurotransmission . This stimulation results in an increase in extracellular dopamine levels in the striatum .
Biochemical Pathways
Related pyrrolidine-containing compounds have been shown to affect the dopaminergic and serotonergic pathways . These compounds cause an elevation of extracellular dopamine and serotonin levels in vivo .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in pyrrolidine, can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
Related pyrrolidine-containing compounds have been shown to produce psychostimulant effects mediated by the stimulation of dopaminergic neurotransmission .
Action Environment
It is known that the biological activity of pyrrolidine compounds can be influenced by steric factors and the spatial orientation of substituents .
Biochemical Analysis
Biochemical Properties
3-(Pentan-3-yl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAOs). These interactions can influence the breakdown of neurotransmitters like dopamine and serotonin, thereby affecting their levels in the brain . Additionally, this compound can bind to certain receptor proteins, modulating their activity and influencing signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. By modulating the activity of enzymes like MAOs, this compound can alter the levels of neurotransmitters, impacting cell communication and signaling . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, its interaction with MAOs can result in the inhibition of these enzymes, leading to increased levels of neurotransmitters . Additionally, this compound can interact with receptor proteins, altering their conformation and activity, which in turn affects downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate neurotransmitter levels without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biochemical response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound undergoes oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall bioactivity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can affect its biochemical activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
The synthesis of 3-(Pentan-3-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which provides regio- and stereoselectivity in the formation of the pyrrolidine ring . Another approach is the N-arylation of pyrrolidines, which can be carried out using transition-metal-catalyzed or transition-metal-free methods, such as the Buchwald-Hartwig reaction or the Chan-Evans-Lam coupling . Industrial production methods may involve the large-scale application of these synthetic strategies, optimized for yield and purity.
Chemical Reactions Analysis
3-(Pentan-3-yl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives of the pyrrolidine ring, as well as substituted pyrrolidines with different functional groups .
Scientific Research Applications
3-(Pentan-3-yl)pyrrolidine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, pyrrolidine derivatives are explored for their potential as therapeutic agents due to their ability to interact with biological targets and exhibit various pharmacological activities . These compounds are investigated for their antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties . Additionally, pyrrolidine-based compounds are used as intermediates in the synthesis of more complex molecules and as building blocks in drug discovery .
Comparison with Similar Compounds
3-(Pentan-3-yl)pyrrolidine can be compared with other similar compounds, such as pyrrolidine, pyrrolizines, and pyrrolidine-2-one. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, which influence their biological activity and chemical properties . For instance, pyrrolidine-2-one derivatives are known for their anti-inflammatory and anticancer activities, while pyrrolizines exhibit antimicrobial and antiviral properties . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological and chemical characteristics.
Properties
IUPAC Name |
3-pentan-3-ylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-8(4-2)9-5-6-10-7-9/h8-10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYYXBIULXIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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